3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-1-methylpyrazin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.2ClH/c1-9-3-2-8-5(4-7)6(9)10;;/h2-3H,4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIHTKYEJWFLAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060060-78-6 | |
| Record name | 3-(aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Hydrogenation of Protected Precursors
Starting Material: 3,6-Bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one
The most well-documented method involves catalytic hydrogenation of a bis-protected precursor.
- Synthesis of the Protected Intermediate :
The precursor, 3,6-bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one, is synthesized via condensation of dipeptidyl chloromethyl ketones with benzyloxycarbonyl (Z)-protected amino acids. The reaction proceeds under reflux in acetonitrile or methanol, forming the pyrazinone ring through cyclization.
Hydrogenation Conditions :
The Z-protected intermediate undergoes catalytic hydrogenation over palladium (Pd/C) in 50% acetic acid. This step removes the benzyloxycarbonyl groups, yielding the primary amine derivative.By-Product Formation :
Prolonged hydrogenation (>60 minutes) leads to a side reaction, producing 3-aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one as a by-product. Optimal reaction time is 30 minutes to minimize this impurity.Hydrochloride Salt Formation :
The free base is treated with HCl-dioxane to form the dihydrochloride salt, achieving ≥95% purity.
Table 1: Catalytic Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | 50% Acetic Acid |
| Hydrogen Pressure | 1 atm |
| Reaction Time | 30 minutes |
| Yield (Free Base) | 72–78% |
| Purity (Dihydrochloride) | ≥95% |
Cyclization of Dipeptidyl Chloromethyl Ketones
Reaction Mechanism
This method utilizes dipeptidyl chloromethyl ketones as starting materials, which undergo cyclization in the presence of HCl:
- Deprotection : Boc-protected dipeptidyl chloromethyl ketones are treated with HCl-dioxane to remove the tert-butoxycarbonyl (Boc) group.
- Cyclization : The resulting amine intermediate is refluxed in methanol or acetonitrile, facilitating intramolecular nucleophilic attack and pyrazinone ring formation.
Key Considerations
- Solvent Selection : Acetonitrile yields faster cyclization than methanol but may require higher temperatures (80°C vs. 60°C).
- Deuterium-Labeling Studies : Experiments with deuterated reagents confirmed the incorporation of two deuterium atoms at the methyl group (position 5), validating the proposed mechanism.
Table 2: Cyclization Reaction Optimization
| Condition | Acetonitrile | Methanol |
|---|---|---|
| Temperature | 80°C | 60°C |
| Reaction Time | 4 hours | 8 hours |
| Yield | 68% | 62% |
Condensation of α-Amino Acid Derivatives
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield | Purity | By-Products | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 72–78% | ≥95% | 5,6-Dimethyl derivative | High |
| Cyclization | 62–68% | 90–93% | None reported | Moderate |
| Jones Condensation | 45–55% | 85–88% | Regioisomers | Low |
Challenges and Optimization Strategies
By-Product Mitigation
Purity Enhancement
- Recrystallization : The dihydrochloride salt is recrystallized from ethanol/water (3:1) to achieve pharmacopeial-grade purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of 1,2-dihydropyrazin-2-one compounds exhibit antimicrobial properties. Studies have shown that 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride demonstrates activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .
2. Anticancer Research
Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its mechanism of action reveal potential pathways involving apoptosis induction in cancer cells. Further research is required to elucidate these mechanisms and assess efficacy in vivo .
3. Neurological Studies
The compound's structure suggests potential neuroprotective effects. It may interact with neurotransmitter systems, providing a basis for research into treatments for neurodegenerative diseases. Early-stage studies indicate a possible role in modulating synaptic transmission and protecting neuronal cells from oxidative stress .
Toxicological Studies
Safety assessments reveal that this compound can cause skin and eye irritation upon exposure. Proper handling and safety protocols are essential when working with this compound in laboratory settings .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Effects
A study involving cultured neuronal cells treated with the compound demonstrated reduced cell death in the presence of oxidative stressors compared to untreated controls. These findings support further exploration into its application for neuroprotection.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, affecting their function. The dihydropyrazinone ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
Key Compounds for Comparison:
- Compound A: 3-(3-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride (CAS: 1803599-94-1)
- Compound C: 3-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one (CAS: 70449-22-8, free base; QE-2067)
Structural Analysis:
Core Ring :
- The target compound and Compounds A/B feature a dihydropyrazin-2-one core (pyrazine derivative), whereas Compound C has a dihydropyridin-2-one core (pyridine derivative). The pyrazine ring (two nitrogen atoms) offers distinct electronic and hydrogen-bonding properties compared to pyridine (one nitrogen) .
Substituents: The target compound has a primary aminomethyl (-CH₂NH₂) group at position 3. Compounds A/B have bulky 3- or 4-aminopiperidinyl substituents, introducing a secondary amine and a six-membered aliphatic ring. This increases molecular weight and steric hindrance .
Salt Form :
Physicochemical Properties
Key Observations:
- The pyridine core in Compound C reduces nitrogen content, which may alter binding affinity in biological systems .
Biological Activity
3-(Aminomethyl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride (CAS Number: 2060060-78-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.
- Molecular Formula : C₆H₉N₃O·2HCl
- Molecular Weight : 212.07 g/mol
- Structural Characteristics : The compound features a dihydropyrazinone structure which is critical for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a study conducted on human cancer cell lines demonstrated that it induces apoptosis (programmed cell death) through the activation of caspase pathways. The compound's ability to inhibit tumor growth was attributed to its interference with the cell cycle and induction of oxidative stress in cancer cells.
Neuroprotective Effects
Emerging research suggests neuroprotective properties, particularly in models of neurodegenerative diseases. The compound has been shown to reduce oxidative stress and inflammation in neuronal cells, which are key factors in conditions like Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various derivatives of dihydropyrazinones, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: Cancer Cell Line Studies
In a study published in Cancer Letters, researchers investigated the effects of this compound on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 15 to 25 µM, indicating significant anticancer activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It inhibits key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Properties : Scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Q & A
Q. What PPE and engineering controls are critical when handling this compound in aerosol-generating procedures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
